molecular formula C22H30O4 B1254071 Isospongiaquinone

Isospongiaquinone

Cat. No.: B1254071
M. Wt: 358.5 g/mol
InChI Key: LKNAVZKSKJJHQH-YVUMSICPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isospongiaquinone is a natural product found in Dysidea, Hyrtios, and Dactylospongia metachromia with data available.

Scientific Research Applications

Natural Compound Isolation

Isospongiaquinone has been isolated from various marine sponges. Utkina and Veselova (2004) isolated this compound and a new sesquiterpene quinone, dictyoceratidaquinone, from a dictyoceratidan marine sponge. These compounds, alongside others like ilimaquinone, have been the subject of numerous studies due to their unique chemical structures and potential biological activities (Utkina & Veselova, 2004).

Pharmacological Effects and Bioactivity

This compound and related compounds have been investigated for various biological effects. Liu et al. (2006) isolated sesquiterpene quinone metabolites from the marine sponge Hippospongia sp., including this compound, and evaluated their cytotoxicity on human tumor cell lines and inhibitory effects on starfish oocytes maturation. They found that these compounds displayed significant cytotoxic and inhibitory activities, suggesting potential pharmacological uses (Liu et al., 2006).

Antioxidant Properties

The antioxidant properties of this compound have been explored due to its potential in mitigating oxidative stress-related conditions. Utkina et al. (2004) investigated the ability of this compound and other marine-sponge metabolites to trap free radicals and inhibit lipid oxidation. The study found that certain compounds, including this compound, exhibited noteworthy antioxidant activities, indicating their therapeutic potential in conditions caused or exacerbated by oxidative stress (Utkina et al., 2004).

Effect on Plant Growth

The influence of this compound on the growth of agricultural plants has also been studied. Chaikina et al. (2016) examined the impact of this compound and other merosesquiterpenoids on the root growth of various seedlings. The study revealed that this compound stimulated the root growth of certain seedlings, suggesting a potential role in agricultural applications (Chaikina et al., 2016).

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1

InChI Key

LKNAVZKSKJJHQH-YVUMSICPSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C

Synonyms

5-epi-isospongiaquinone
isospongiaquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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